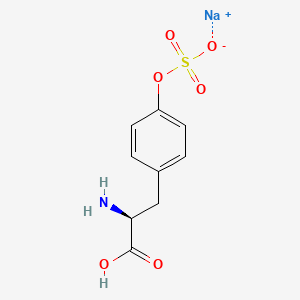

Sodium O-sulfonato-L-tyrosine

Description

Historical Context of Tyrosine Derivatives in Bioscience

The journey into the significance of tyrosine derivatives began with the discovery of tyrosine itself. German chemist Justus von Liebig first identified this amino acid in 1846 in casein, the primary protein in cheese, which is reflected in its name derived from the Greek word "tyrós" for cheese. wikipedia.org Tyrosine is a non-essential amino acid that serves as a fundamental building block for proteins. wikipedia.orgontosight.ai

Over time, scientific exploration revealed that tyrosine is a precursor to a wide array of vital biomolecules. In the brain, it is converted into key neurotransmitters like dopamine (B1211576), norepinephrine (B1679862), and epinephrine (B1671497). cymitquimica.comwikipedia.org It is also essential for the synthesis of thyroid hormones and the pigment melanin (B1238610). cymitquimica.comwikipedia.org This precursor role established tyrosine and its derivatives as crucial components in numerous physiological pathways. ontosight.aifrontiersin.org

The discovery of post-translational modifications of amino acids within proteins opened new avenues of research. Protein tyrosine sulfation (PTS) was first reported over fifty years ago in the context of sulfated fibrinogen. mdpi.com However, the broader significance of this modification in both normal physiology and disease has only been appreciated in more recent years. mdpi.comnih.gov The synthesis of specific tyrosine derivatives, including conformationally constrained and chemically modified versions like Sodium O-sulfonato-L-tyrosine, has become instrumental for researchers to probe the structure-activity relationships of proteins and peptides, design enzyme inhibitors, and study complex biological systems. lsu.edunih.gov

Significance of O-Sulfonation in Amino Acid Chemistry and Biology

O-sulfonation, often referred to as sulfation in biological literature, is a widespread and vital post-translational modification that attaches a sulfonate group (SO₃⁻) to an acceptor molecule. oup.comnih.gov This reaction is catalyzed by a family of enzymes called sulfotransferases, which transfer the sulfonate group from the universal donor molecule, 3'-phosphoadenosine 5'-phosphosulfate (PAPS). portlandpress.comoup.comnih.gov

In the context of amino acids, O-sulfonation predominantly occurs on the phenolic hydroxyl group of tyrosine residues within proteins destined for secretion or insertion into the cell membrane. acs.orgprotpi.ch This modification, known as protein tyrosine sulfation (PTS), takes place in the trans-Golgi network of the cell. protpi.chnih.gov It is catalyzed by specific enzymes called tyrosylprotein sulfotransferases (TPSTs). mdpi.comportlandpress.comnih.gov

The addition of the highly charged, acidic sulfonate group dramatically alters the physicochemical properties of the tyrosine side chain. oup.comprotpi.ch It increases the molecular mass by 80 Daltons and significantly lowers the pKa value of the phenolic group from approximately 10.07 to -3.88, rendering it a much stronger acid. protpi.ch This change can have profound effects on protein structure and function. oup.com

Biologically, tyrosine sulfation is crucial for mediating protein-protein interactions. mdpi.comprotpi.ch These interactions are fundamental to a wide range of biological processes, including:

Inflammatory Responses: Sulfation of chemokine receptors is critical for their ability to bind to chemokine ligands, which mediate leukocyte trafficking. acs.org

Blood Clotting: The protein hirudin, an antithrombotic agent, shows greatly enhanced inhibitory activity against thrombin when its tyrosine residues are sulfated. acs.org

Viral Entry: Tyrosine sulfation of receptors like CCR5 is a critical step for the entry of certain viruses, including HIV-1. acs.orgportlandpress.com

Hormone Activity: The sulfonation of specific neuroendocrine peptides can profoundly influence their binding to receptors and, consequently, their biological activity. oup.com

Plant Growth and Development: Sulfated peptide hormones in plants, such as PLANT PEPTIDE CONTAINING SULFATED TYROSINE 1 (PSY1), regulate processes like cell elongation and differentiation. nih.govbiorxiv.org

The irreversible nature of tyrosine sulfation means it results in a permanent alteration to the protein's phenotype, highlighting its role as a stable regulatory switch in biological systems. nih.gov

Current Research Landscape and Emerging Scientific Frontiers

The study of this compound and related sulfated molecules is an active and evolving field of biochemical research. Current investigations leverage synthetic sulfopeptides and sulfoproteins to dissect the precise functional roles of tyrosine sulfation. acs.org

Detailed Research Findings:

Chemokine Receptor Interactions: Homogeneously sulfated peptides are used to probe the interactions between chemokine receptors and their ligands. For instance, studies on the CCR3 receptor have shown that tyrosine sulfation enhances both the affinity and selectivity of ligand binding. acs.org Similarly, research using libraries of sulfated peptides from the CCR5 receptor has demonstrated the critical importance of sulfation at a specific tyrosine site for facilitating HIV-1 infection. acs.orgfrontiersin.org

Probing Enzyme Activity: The development of new biochemical assays, some repurposed from the kinase field, is helping to overcome previous limitations in studying sulfotransferases. portlandpress.com These higher-throughput methods are facilitating the screening of chemical libraries to identify inhibitors of TPSTs, which could serve as valuable chemical tools to probe the biological functions of these enzymes. portlandpress.com

Plant Biology: In plant science, research is uncovering the roles of tyrosine-sulfated peptide hormones in growth and defense. The peptide hormone PSY1, which contains a sulfated tyrosine, has been shown to promote root growth by controlling cell elongation and differentiation. biorxiv.org It achieves this by inducing the biosynthesis of flavonols, a class of secondary metabolites. biorxiv.org Furthermore, some plant pathogens produce sulfated peptides that mimic the host's hormones to manipulate its biological pathways. nih.gov

Developing Novel Binders: A significant challenge in sulfoproteomics has been the lack of high-affinity probes to detect and isolate sulfated proteins. frontiersin.org An emerging frontier is the engineering of protein domains, such as the Src Homology 2 (SH2) domain, which typically binds to phosphotyrosine. By integrating advanced selection techniques and next-generation sequencing, researchers are developing SH2 domain variants that can bind to sulfotyrosine (sTyr) with high affinity and specificity, distinguishing it from the structurally similar phosphotyrosine. frontiersin.org These engineered "superbinders" are expected to significantly advance the study of tyrosine sulfation on a proteomic scale. frontiersin.org

The synthesis of homogeneously sulfated proteins and peptides remains a key strategy, allowing researchers to precisely determine the functional contribution of sulfation at specific sites, thereby untangling the complexities of this widespread post-translational modification. acs.org

Nomenclature and Systematic Classification

This compound is known by several names and is classified based on its chemical structure. The systematic naming follows the conventions of the International Union of Pure and Applied Chemistry (IUPAC).

| Identifier Type | Identifier | Source |

|---|---|---|

| IUPAC Name | sodium;[4-[(2S)-2-amino-2-carboxyethyl]phenyl] sulfate (B86663) | nih.govvulcanchem.com |

| CAS Number | 98930-06-4 | nih.gov |

| Molecular Formula | C₉H₁₀NNaO₆S | nih.gov |

| Synonyms | O-Sulfo-L-tyrosine sodium salt, Sodium H-Tyr(SO3H)-OH, L-Tyrosine O-Sulfate Sodium Salt | cymitquimica.comnih.gov |

| Parent Compound | Tyrosine O-sulfate | nih.gov |

Structure

3D Structure of Parent

Properties

IUPAC Name |

sodium;[4-[(2S)-2-amino-2-carboxyethyl]phenyl] sulfate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO6S.Na/c10-8(9(11)12)5-6-1-3-7(4-2-6)16-17(13,14)15;/h1-4,8H,5,10H2,(H,11,12)(H,13,14,15);/q;+1/p-1/t8-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BSGUVYQJXDWSSQ-QRPNPIFTSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CC(C(=O)O)N)OS(=O)(=O)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1C[C@@H](C(=O)O)N)OS(=O)(=O)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10NNaO6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80635490 | |

| Record name | Sodium O-sulfonato-L-tyrosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80635490 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

283.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

98930-06-4 | |

| Record name | Sodium O-sulfonato-L-tyrosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80635490 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemoenzymatic Pathways for O Sulfonated L Tyrosine Derivatives

Chemical Synthesis Approaches

Chemical synthesis provides precise control over the placement of O-sulfonated tyrosine residues within a peptide sequence. These methods are broadly categorized into direct incorporation during solid-phase peptide synthesis (SPPS) and post-assembly sulfation of the completed peptide chain.

Solid-Phase Peptide Synthesis for Incorporating O-Sulfo-Tyrosine Residues

The most direct method for producing sTyr-containing peptides is the incorporation of a pre-sulfated and protected tyrosine building block during solid-phase peptide synthesis (SPPS). nih.govmonash.edu The standard Fmoc (9-fluorenylmethyloxycarbonyl) strategy is commonly employed for this purpose. nih.govnih.gov

A key challenge in this approach is the acid lability of the sulfate (B86663) ester, which can be cleaved during the final deprotection and cleavage of the peptide from the solid support, which typically involves strong acids like trifluoroacetic acid (TFA). researchgate.net To overcome this, various protecting groups for the sulfate moiety have been developed. For instance, the neopentyl (nP) group is stable to the piperidine (B6355638) used for Fmoc removal and largely resistant to TFA, requiring a separate deprotection step after cleavage from the resin. sigmaaldrich.com Another strategy involves the use of a dichlorovinyl (DCV) protected sulfodiester, which can be removed by mild hydrogenolysis after peptide assembly. nih.gov

The use of Fmoc-Tyr(SO3Na)-OH as a building block in Fmoc-based SPPS has been successfully applied to the synthesis of various sulfated peptides, including human cholecystokinin (B1591339) (CCK)-12 and gastrin-II. researchgate.net Optimized cleavage/deprotection conditions, such as using 90% aqueous TFA at low temperatures in the presence of scavengers, help to minimize the loss of the sulfate group.

A notable development is a one-step synthesis for Fmoc-fluorosulfated tyrosine, which can be efficiently incorporated into peptides via an Fmoc-based solid-phase strategy. nih.govresearchgate.net The resulting fluorosulfated tyrosine-containing peptide is then converted to the sulfotyrosine peptide in high yield using basic ethylene (B1197577) glycol. nih.govresearchgate.net

| Building Block | Protecting Group Strategy | Key Features |

| Fmoc-Tyr(SO3nP)-OH | Neopentyl (nP) protection of the sulfate group. | Stable to piperidine and largely to TFA; requires post-cleavage deprotection. sigmaaldrich.com |

| Fmoc-Tyr(SO3-DCV)-OH | Dichlorovinyl (DCV) protection of the sulfate group. | Removed by mild hydrogenolysis after peptide assembly. nih.gov |

| Fmoc-Tyr(SO3Na)-OH | No sulfate protection; optimized cleavage conditions. | Requires careful, low-temperature cleavage with scavengers. |

| Fmoc-fluorosulfated tyrosine | Fluorosulfate (B1228806) as a precursor to the sulfate group. | Converted to sulfotyrosine post-synthesis using basic ethylene glycol. nih.govresearchgate.net |

Post-Assembly Peptide Sulfation Strategies

An alternative to incorporating pre-sulfated tyrosine is the sulfation of tyrosine residues after the full peptide has been assembled on the solid support or in solution. monash.edu This approach offers flexibility, particularly for creating libraries of differentially sulfated peptides from a single precursor. nih.gov

This strategy requires the use of orthogonally protected tyrosine residues, where the phenolic hydroxyl group is masked with a protecting group that can be selectively removed while the peptide remains anchored to the resin and other side-chain protecting groups are intact. nih.govmonash.edu Once the specific tyrosine's hydroxyl group is exposed, sulfation can be achieved using a suitable sulfating agent, such as a sulfur trioxide-DMF complex. researchgate.net

For example, a divergent solid-phase strategy has been developed using three orthogonally protected tyrosine building blocks to synthesize a library of N-terminal CCR5 sulfoforms with distinct sulfation patterns at three different tyrosine residues from a single resin-bound intermediate. nih.gov A rapid, one-pot method for the O-sulfation of unprotected peptides in solution has also been described using sulfuric acid and dicyclohexylcarbodiimide (B1669883) (DCC), although this may be less specific. nih.gov

Synthesis of Protected O-Sulfonated Tyrosine Precursors

The successful incorporation of O-sulfonated tyrosine into peptides via SPPS relies on the availability of appropriately protected precursor molecules. The most common of these is N-α-Fmoc-O-sulfonato-L-tyrosine, often used as a sodium or barium salt to improve handling and stability. biocompare.comcymitquimica.com

Biotechnological and Enzymatic Production Strategies

Biotechnological approaches offer a more environmentally friendly and potentially scalable alternative to chemical synthesis for producing L-tyrosine and its derivatives. These methods leverage microbial fermentation and enzymatic catalysis.

Microbial Fermentation and Metabolic Engineering for Enhanced L-Tyrosine Precursor Supply

The foundation of biotechnological production of O-sulfonated L-tyrosine is a robust supply of the precursor, L-tyrosine. Microbial fermentation using engineered strains of bacteria, such as Escherichia coli and Corynebacterium glutamicum, is a primary method for large-scale L-tyrosine production. nih.govfrontiersin.orgresearchgate.net

Metabolic engineering plays a pivotal role in optimizing these microbial "factories." frontiersin.orgcreative-proteomics.com Key strategies include:

Blocking competing pathways: To direct more carbon flux towards tyrosine synthesis, the pathways leading to other aromatic amino acids like phenylalanine and tryptophan are often blocked. frontiersin.org

Relieving feedback inhibition: Key enzymes in the tyrosine biosynthesis pathway are often inhibited by the final product, L-tyrosine. Engineering these enzymes to be resistant to feedback inhibition is a crucial step. nih.gov

Increasing precursor supply: The biosynthesis of L-tyrosine begins with phosphoenolpyruvate (B93156) (PEP) and erythrose-4-phosphate (E4P). frontiersin.org Engineering the central carbon metabolism to increase the availability of these precursors can significantly boost tyrosine yields. nih.gov

Optimizing transport: Modifying the expression of transport proteins can enhance the secretion of L-tyrosine out of the cell, preventing intracellular accumulation that could inhibit production. frontiersin.org

Through these combined strategies, researchers have achieved remarkable L-tyrosine titers. For example, an engineered E. coli strain was reported to produce 92.5 g/L of L-tyrosine in a 5-L fermenter. frontiersin.orgnih.gov Another study demonstrated a productivity of 1.76 g/(L·h) in fed-batch fermentation. nih.gov Furthermore, the use of alternative feedstocks, such as lignocellulosic biomass, is being explored for more sustainable production. researchgate.netacs.org

| Microorganism | Engineering Strategy | Reported L-Tyrosine Titer |

| Escherichia coli | Upregulation of key enzymes, modification of transport systems, introduction of phosphoketolase pathway, cofactor engineering. nih.gov | 92.5 g/L frontiersin.orgnih.gov |

| Escherichia coli | Optimized fed-batch and repeated batch fermentation. nih.gov | Productivity of 2.53 g/(L·h) in repeated batch fermentation. nih.gov |

| Corynebacterium glutamicum | Deletion of competing pathways, overexpression of key enzymes, utilization of xylose. researchgate.net | 3.6 g/L on a glucose/xylose mixture. researchgate.net |

| Escherichia coli | Integrated process using sugarcane bagasse, combining fermentation and biotransformation of p-coumaric acid. acs.org | 49 mg of L-tyrosine from 1g of sugarcane bagasse (combined yield). acs.org |

Tyrosine Sulfotransferase (TPST) Mechanisms in Enzymatic Sulfation

The enzymatic sulfation of tyrosine is catalyzed by tyrosylprotein sulfotransferases (TPSTs). wikipedia.orgmdpi.com These enzymes are typically located in the trans-Golgi network and act on proteins passing through the secretory pathway. nih.govwikipedia.org TPSTs transfer a sulfonate group from the universal sulfate donor, 3'-phosphoadenosine-5'-phosphosulfate (PAPS), to the hydroxyl group of a tyrosine residue. mdpi.comnih.gov

The catalytic mechanism of TPST has been a subject of detailed study. Crystal structures of human TPST-2 have revealed an SN2-like in-line displacement mechanism. wikipedia.orgnih.gov In this model, both the PAPS co-substrate and the target tyrosine residue bind within the same active site. wikipedia.org A glutamic acid residue acts as a catalytic base, deprotonating the tyrosine hydroxyl group, which then attacks the sulfonate group of PAPS, displacing the 3'-phosphoadenosine-5'-phosphate (PAP) leaving group. wikipedia.org

An earlier proposed two-site ping-pong mechanism suggested that PAPS first transfers the sulfonate group to a histidine residue on the enzyme, followed by the binding of the target protein and subsequent transfer of the sulfonate from the histidine to the tyrosine. wikipedia.org However, the structural data more strongly supports the in-line displacement model. wikipedia.org

TPSTs recognize specific sequence motifs, generally favoring accessible tyrosine residues surrounded by acidic amino acids. nih.gov This enzymatic specificity, combined with the engineered production of L-tyrosine, opens avenues for chemoenzymatic strategies to produce specifically sulfated peptides and proteins.

Bioreactor System Optimization for O-Sulfonated L-Tyrosine Production

The production of O-sulfonated L-tyrosine and its derivatives in a bioreactor is a multi-step process that begins with the efficient synthesis of the precursor, L-tyrosine, followed by an enzymatic sulfation step. Optimizing the bioreactor system for each stage is critical for achieving high yields.

High-titer production of L-tyrosine is a foundational requirement. Fed-batch fermentation strategies using engineered microbial strains are commonly employed. One highly efficient system utilizes a thermostable tyrosine phenol-lyase (TPL) from Symbiobacterium toebii expressed in E. coli. jmb.or.krjmb.or.kr The optimization of this system involves carefully controlling the feeding of substrates to maintain non-toxic concentrations while maximizing productivity. In a representative fed-batch process, two separate substrate solutions are continuously fed into the bioreactor. jmb.or.krjmb.or.kr This strategy prevents substrate inhibition and allows for the accumulation of high product concentrations, often as a precipitate due to the low solubility of L-tyrosine at neutral pH. jmb.or.krevonik.com

Table 1: Optimized Fed-Batch Bioreactor Parameters for L-Tyrosine Production

| Parameter | Condition / Value | Source |

| Biocatalyst | Tyrosine phenol-lyase (TPL) from Symbiobacterium toebii | jmb.or.krjmb.or.kr |

| Production Host | Escherichia coli BL21 | jmb.or.krjmb.or.kr |

| Reactor Type | Fed-batch | jmb.or.krjmb.or.kr |

| Initial Volume | 0.5 L | jmb.or.kr |

| Temperature | 40°C | jmb.or.kr |

| pH | 8.5 | jmb.or.kr |

| Substrate Feed 1 | 2.2 M Phenol (B47542) and 2.4 M Sodium Pyruvate | jmb.or.krjmb.or.kr |

| Substrate Feed 2 | 0.4 mM Pyridoxal-5'-phosphate and 4 M Ammonium (B1175870) Chloride | jmb.or.krjmb.or.kr |

| Feeding Duration | 22 hours | jmb.or.krjmb.or.kr |

| Total Process Time | 30 hours | jmb.or.krjmb.or.kr |

| Final L-Tyrosine Titer | 130 g/L | jmb.or.krjmb.or.kr |

| Conversion Yield | 94% (based on phenol) | jmb.or.krjmb.or.kr |

Following the production of the tyrosine precursor, the sulfation step can be integrated using whole-cell biocatalysts in a bioreactor. Research has demonstrated the successful production of sulfated phenolic compounds, such as zosteric acid (the sulfate ester of p-coumaric acid), using engineered E. coli. dtu.dk This serves as a model system for producing O-sulfonated tyrosine derivatives.

The optimization of this chemoenzymatic step involves several key genetic and process engineering strategies:

Enzyme Expression : The system requires the co-expression of enzymes that convert the precursor to the final sulfated product. To produce zosteric acid from tyrosine, a tyrosine ammonia-lyase (TAL) first converts tyrosine to p-coumaric acid, which is then sulfated by a co-expressed sulfotransferase. dtu.dk

Sulfate Donor Pathway Engineering : The efficiency of the sulfotransferase depends on the intracellular availability of the sulfate donor, PAPS. dtu.dk Optimizing the bioreactor system involves engineering the host's metabolic pathways to enhance the uptake of inorganic sulfate from the medium and its activation to PAPS. dtu.dk

Fed-Batch Fermentation : Similar to precursor production, a fed-batch strategy is employed to supply precursors like tyrosine or p-coumaric acid, achieving high product titers. Using this approach, a titer of 5 g/L of zosteric acid was achieved in a fed-batch fermentation process. dtu.dk

Table 2: Bioreactor System for Production of a Sulfated Tyrosine Derivative (Zosteric Acid)

| Parameter | Description | Source |

| Product | Zosteric Acid (p-coumaric acid sulfate) | dtu.dk |

| Production Host | Engineered Escherichia coli | dtu.dk |

| Key Enzymes | Tyrosine Ammonia-Lyase (TAL), Sulfotransferase | dtu.dk |

| Precursors | Tyrosine, p-Coumaric Acid, or Glucose | dtu.dk |

| Core Strategy | Optimization of sulfate uptake and activation to PAPS | dtu.dk |

| Production System | Fed-batch fermentation | dtu.dk |

| Achieved Titer | 5 g/L | dtu.dk |

This whole-cell bioreactor approach, which combines precursor synthesis with enzymatic sulfation, represents a promising and sustainable pathway for the industrial production of Sodium O-sulfonato-L-tyrosine and related derivatives.

Advanced Spectroscopic and Analytical Characterization of Sodium O Sulfonato L Tyrosine and Its Bioconjugates

Mass Spectrometry for Structural Elucidation and Quantitative Analysis

Mass spectrometry (MS) is a cornerstone technique for the analysis of PTMs by monitoring variations in molecular weight. mdpi.com However, the analysis of sulfotyrosine presents unique difficulties. mdpi.comresearchgate.net

The primary challenge in the mass spectrometric analysis of sulfotyrosine-containing peptides is the lability of the sulfoester bond. researchgate.netacs.org During common fragmentation methods used in tandem MS (MS/MS), such as collision-induced dissociation (CID), the sulfate (B86663) group (SO₃) is easily lost as a neutral fragment (a loss of 80 Da). acs.orgresearchgate.net This facile neutral loss can occur even during the initial ionization process (e.g., electrospray ionization), complicating the detection and precise localization of the sulfation site. researchgate.netresearchgate.netnih.gov In positive ion mode, this can lead to complete desulfation, resulting in spectra indistinguishable from the unmodified peptide and potential false-negative results. mdpi.comresearchgate.net

Another significant challenge is distinguishing tyrosine sulfation from tyrosine phosphorylation, as both modifications have the same nominal mass increase of +80 Da. acs.orgresearchgate.net High-resolution mass spectrometry is required to differentiate the two based on their small mass difference: sulfation adds 79.9568 Da, while phosphorylation adds 79.9663 Da. acs.org However, resolving this 9.5 mDa difference at the protein level can be difficult with standard instrumentation. acs.org

To overcome these hurdles, several advanced MS strategies have been developed:

Fragmentation Techniques: While CID often leads to complete neutral loss, other fragmentation methods show more promise. Ultraviolet photodissociation (UVPD) at 193 nm can generate diagnostic sequence ions without significant sulfate loss, while still showing neutral loss from the precursor ion, a feature useful for differentiation from phosphorylation. nih.gov Electron-based dissociation methods (ExD) like electron capture dissociation (ECD) and electron transfer dissociation (ETD) can also provide better sequence coverage while retaining the labile modification. nih.gov

Negative Ion Mode: Analysis in negative ion mode can be advantageous due to the acidic nature of the sulfoester group, which leads to a more stable deprotonated ion and can reduce the extent of neutral loss. researchgate.netnih.gov

Chemical Derivatization: A subtractive strategy involves blocking the hydroxyl groups of unsulfated tyrosines with a chemical tag. nih.gov Subsequent MS/MS analysis, where the labile sulfate group is lost, reveals the original site of sulfation by identifying the now-free tyrosine residue. nih.govmdpi.com

Enzymatic Treatment: The use of alkaline phosphatase can help distinguish between sulfation and phosphorylation. nih.govmdpi.com This enzyme will remove a phosphate (B84403) group but not a sulfate group, allowing for unambiguous identification when combined with MS analysis. nih.gov

Recent workflows combine optimized enrichment strategies for sulfopeptides, such as with Zr⁴⁺ immobilized metal-ion affinity chromatography (IMAC) or titanium dioxide (TiO₂), with specific MS fragmentation strategies to improve the identification and localization of sulfotyrosine in complex biological samples. nih.govbiorxiv.org

Inductively Coupled Plasma Mass Spectrometry (ICP-MS) is a powerful technique for elemental analysis, capable of detecting and quantifying elements at very low concentrations. spectroscopyonline.com It can be applied to determine the sulfur content in biomolecules like Sodium O-sulfonato-L-tyrosine, thereby providing a method for quantification. spectroscopyonline.comchromatographyonline.com

The primary challenges for sulfur detection by conventional ICP-MS are its high first ionization potential (10.36 eV), which leads to inefficient ionization in the plasma, and significant polyatomic interferences at its major isotope masses, particularly ³²S⁺ (from O₂⁺) and ³⁴S⁺ (from ¹⁶O¹⁸O⁺). spectroscopyonline.comthermofisher.com

To overcome these issues, modern ICP-MS instruments, especially those equipped with a collision/reaction cell (CRC) or tandem mass spectrometry (MS/MS) capabilities, are employed. spectroscopyonline.comspectroscopyonline.com A common strategy involves using oxygen as a reaction gas in the CRC. spectroscopyonline.com Sulfur ions (S⁺) react with oxygen to form sulfur monoxide ions (SO⁺), which are detected at a different mass-to-charge ratio (e.g., ³²S¹⁶O⁺ at m/z 48), effectively shifting the analyte away from the original interferences. spectroscopyonline.comspectroscopyonline.com

The coupling of liquid chromatography (LC) with ICP-MS allows for the separation of different sulfur-containing molecules before elemental detection. spectroscopyonline.comnih.gov This hyphenated technique, LC-ICP-MS, enables the quantification of specific biomolecules, like sulfated peptides, based on their sulfur content. spectroscopyonline.comresearchgate.net

Table 1: Key Parameters and Findings in ICP-MS Analysis of Sulfur-Containing Biomolecules

| Parameter | Description | Finding / Application | Source(s) |

| Technique | ICP-MS with Collision/Reaction Cell (CRC) or ICP-MS/MS | Overcomes polyatomic interferences on sulfur's isotopes. | spectroscopyonline.comspectroscopyonline.com |

| Reaction Gas | Oxygen (O₂) | Reacts with S⁺ to form SO⁺, shifting the analyte to a clear m/z (e.g., 48). | spectroscopyonline.comspectroscopyonline.com |

| Analyte Shift | S⁺ + O₂ → SO⁺ + O | Allows interference-free detection of sulfur. | spectroscopyonline.com |

| Coupling | Liquid Chromatography (LC-ICP-MS) | Separates different biomolecules prior to sulfur-specific quantification. | spectroscopyonline.comnih.govresearchgate.net |

| Detection Limit | Picogram (pg) to femtomole (fmol) range for sulfur. | Enables highly sensitive quantification of proteins and peptides. | spectroscopyonline.com |

| Application | Protein Quantification | The amount of a protein with a known number of sulfur-containing amino acids can be determined from the total sulfur signal. | spectroscopyonline.comchromatographyonline.com |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformation and Dynamics

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for studying the three-dimensional structure, dynamics, and interactions of biomolecules at the atomic level. For this compound and its bioconjugates, NMR provides critical insights into their conformation and binding interfaces. proteinfoundry.comnih.gov

NMR studies often utilize isotope labeling (e.g., ¹⁵N or ¹³C) of a binding partner protein. proteinfoundry.com When a sulfotyrosine-containing peptide or the free amino acid is titrated into the protein sample, changes in the NMR spectrum of the labeled protein are monitored. mdpi.com Specifically, two-dimensional ¹H-¹⁵N heteronuclear single quantum coherence (HSQC) experiments are used to observe chemical shift perturbations (CSPs) for specific amino acid residues in the protein. mdpi.comresearchgate.net Residues that show significant CSPs are inferred to be at or near the binding site. mdpi.com

This approach has been successfully used to:

Identify Binding Pockets: Titration of free sulfotyrosine into various chemokines allowed for the identification of a conserved binding pocket for this modified amino acid. nih.govmdpi.com

Map Interaction Surfaces: By monitoring CSPs upon binding of a sulfated peptide, researchers can map the precise interaction surface on the receptor protein. researchgate.netnih.gov For example, studies on the chemokine receptor CXCR4 and its ligand CXCL12 revealed that sulfotyrosine at position 21 of CXCR4 binds to a specific site on the chemokine that includes arginine 47. nih.gov

Determine Conformation: The NMR structure of chemokine-sulfopeptide complexes has revealed how multiple sulfotyrosine residues can anchor the flexible N-terminus of a receptor to its chemokine partner. nih.gov

Assess Binding Affinity: The magnitude of the chemical shift changes upon titration can be used to estimate the dissociation constant (Kd) of the interaction. researchgate.net

Furthermore, solid-state NMR has been used to characterize the ¹⁷O quadrupole coupling and chemical shift tensors of the phenolic oxygen in tyrosine in different ionization states, providing fundamental data that can help probe the local environment of tyrosine side chains in proteins. nih.gov

Vibrational and Electronic Spectroscopy for Functional Group Analysis

Vibrational and electronic spectroscopy techniques are crucial for identifying functional groups and probing electronic transitions within molecules, providing valuable information about the structure and interactions of this compound.

Fourier Transform Infrared (FTIR) spectroscopy measures the absorption of infrared radiation by a molecule, causing transitions between vibrational energy levels. The resulting spectrum provides a "fingerprint" of the molecule based on its functional groups. jocpr.comresearchgate.net For this compound, FTIR can confirm the presence of key structural components.

Based on spectra of tyrosine and sulfated compounds, the following characteristic absorption bands can be expected: researchgate.netresearchgate.netmdpi.comresearchgate.net

Table 2: Characteristic FTIR Vibrational Frequencies for this compound

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group | Source(s) |

| ~3200 | Stretching | -NH₂ and -OH groups (from carboxyl) | researchgate.net |

| ~1390 | Asymmetric S=O stretch | Sulfonato group (-SO₃⁻) | mdpi.com |

| ~1600 | C=C stretch | Aromatic ring | jocpr.com |

| ~1400 | C=O stretch | Carboxylate group (-COO⁻) | jocpr.com |

| ~1250 | S-O stretch | Sulfonato group (-SO₃⁻) | mdpi.com |

FTIR spectroscopy is particularly useful for confirming the sulfation of the tyrosine molecule. The presence of strong absorption bands corresponding to the S=O and S-O stretching modes of the sulfonato group is a clear indicator of the modification. mdpi.com This technique has been used to confirm the presence of sulfate groups on the surface of sulfated metal oxides, a system analogous to the sulfated phenol (B47542) ring of tyrosine. mdpi.com

UV-Visible (UV-Vis) absorption and fluorescence spectroscopy are powerful techniques for studying the electronic properties of chromophores and their interactions with the local environment. d-nb.info The aromatic ring of tyrosine acts as a natural chromophore and fluorophore.

UV-Vis Absorption: L-tyrosine exhibits characteristic absorption peaks in the UV region, typically around 275 nm and 224 nm. iosrjournals.org The precise position and intensity of these absorption bands are sensitive to the environment, such as solvent polarity and pH. iosrjournals.org Sulfation of the phenolic hydroxyl group alters the electronic structure of the chromophore, leading to shifts in the absorption spectrum. This difference in UV absorbance has been used as a basis to distinguish between sulfated and non-sulfated tyrosine residues. acs.org

Fluorescence Spectroscopy: Tyrosine exhibits intrinsic fluorescence, and its emission properties (intensity, wavelength, and lifetime) are highly sensitive to its environment and to binding events. d-nb.info This sensitivity can be exploited to study supramolecular interactions. A particularly powerful application is fluorescence anisotropy (or fluorescence polarization) . In this technique, a sulfotyrosine-containing peptide is labeled with a fluorescent dye (like fluorescein). rsc.org When this labeled peptide is free in solution, it tumbles rapidly, and its fluorescence is depolarized. Upon binding to a larger protein, its tumbling slows down significantly, resulting in an increase in fluorescence anisotropy. By titrating the binding protein and monitoring this change, one can accurately determine the binding affinity of the interaction. nih.govrsc.org This method has been developed into high-throughput assays for characterizing the interactions between sulfated peptides and their protein partners. rsc.org

Chromatographic and Electrophoretic Separation Techniques

The separation and quantification of this compound, both in its free form and as part of larger biomolecules, are critical for understanding its biological roles and for quality control in synthetic applications. High-performance liquid chromatography (HPLC) and capillary electrophoresis (CE) are powerful analytical techniques widely employed for these purposes.

High-Performance Liquid Chromatography (HPLC) for Separation of Sulfonated Derivatives

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of sulfated tyrosine derivatives. Its high resolution and sensitivity, especially when coupled with mass spectrometry (MS), allow for the effective separation and quantification of this compound from complex biological matrices like human plasma. spandidos-publications.comresearchgate.net

A significant challenge in the analysis of sulfotyrosine is the lability of the sulfate group, which is prone to hydrolysis under acidic conditions. Therefore, method development must carefully consider the pH and composition of the mobile phase to ensure the integrity of the molecule during analysis. scispace.com Researchers have found that using buffers such as ammonium (B1175870) acetate (B1210297) at a neutral or slightly basic pH can prevent the loss of the sulfate group, which might occur with standard trifluoroacetic acid (TFA)-containing buffers. sigmaaldrich-jp.com

Reverse-phase HPLC (RP-HPLC) is the most common modality for this separation. In a typical application, a C18 column is used to separate the polar sulfated tyrosine from other, more hydrophobic, components. oup.com Gradient elution, where the concentration of an organic solvent like acetonitrile (B52724) is gradually increased, is employed to elute compounds with varying polarities. spandidos-publications.comoup.com

For instance, a sensitive and reproducible method for the relative quantitative analysis of human plasma O-sulfotyrosine has been developed using HPLC coupled with tandem mass spectrometry (HPLC-MS/MS). spandidos-publications.com This method allows for precise detection even at low concentrations. researchgate.net The conditions for such an analysis are highly specific to achieve optimal separation and detection. spandidos-publications.com

Table 1: Example of HPLC-MS/MS Conditions for O-Sulfotyrosine Analysis

| Parameter | Condition |

| System | Waters ACQUITY UPLC I-Class |

| Column | C18 Column |

| Mobile Phase A | 99.9% H₂O / 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile |

| Flow Rate | 1.0 mL/min |

| Gradient | 10% B to 30% B (0-2 min)to 90% B (2-2.5 min)Hold at 90% B (2.5-3.5 min)to 10% B (3.5-3.51 min)Hold at 10% B (3.51-4 min) |

| Autosampler Temp. | 8°C |

| Injection Volume | 4 µL |

| Detection | Tandem Mass Spectrometry (MS/MS) |

| Source: Spandidos Publications, 2021 spandidos-publications.com |

Furthermore, specialized HPLC methods have been developed to differentiate between isomers. Ion-pair HPLC on a reverse-phase column can be used to identify positional isomers, while chiral HPLC, using a column with a chiral stationary phase, can successfully separate the L- and D-enantiomers of tyrosine-O-sulfate. tandfonline.com

Capillary Electrophoresis for Bioinorganic Speciation

Capillary electrophoresis (CE) is a high-efficiency separation technique that is particularly well-suited for the analysis of charged species, making it an excellent tool for bioinorganic speciation studies of this compound. usda.gov Bioinorganic speciation refers to the identification and quantification of the various forms in which an element or its complexes exist in a biological system. The mobility, bioavailability, and toxicity of metals are highly dependent on their chemical form. usda.gov

CE separates analytes based on their charge-to-size ratio in an electric field. nih.gov This principle is ideal for studying the interaction between the negatively charged this compound and various metal cations. In a CE system, a fused silica (B1680970) capillary is filled with a background electrolyte (BGE). When a voltage is applied, the free sulfotyrosine anion, potential metal-sulfotyrosine complexes, and free metal ions will migrate at different velocities, allowing for their separation and quantification. usda.govnih.gov

This technique is a key tool in elemental speciation and metallomics-related analysis. researchgate.net It can be used to characterize metal-ligand interactions, determine binding stoichiometry, and calculate association constants. For example, CE has been successfully used to study the complexation of lead (Pb) with humic substances, revealing the formation of distinct complexes. usda.gov Similarly, it could be applied to investigate the formation of bioconjugates between this compound and biologically relevant metal ions.

The advantages of CE for this application include:

High Separation Efficiency: Capable of resolving complex mixtures of closely related species. nih.gov

Low Sample Consumption: Requires only nanoliter volumes of sample, which is ideal when working with precious biological samples. nih.gov

Versatility: Can be coupled with various detectors, including UV-Vis absorbance detectors and, for ultimate sensitivity and structural information, mass spectrometers (CE-MS) or inductively coupled plasma mass spectrometers (CE-ICP-MS). nih.gov

By using CE, researchers can gain detailed insights into how this compound interacts with metal ions in a biological context, which is crucial for understanding its potential roles in metalloprotein function or metal ion transport.

Microscopic Techniques for Surface Morphology and Adsorption Studies

Understanding the interaction of this compound with surfaces is essential for applications in biomaterials, biosensors, and studies of cell adhesion. Scanning Electron Microscopy (SEM) and Atomic Force Microscopy (AFM) are powerful, complementary techniques used to visualize and characterize surface topography and the adsorption of molecules at the nanoscale. afmworkshop.comresearchgate.net

Scanning Electron Microscopy (SEM) uses a focused beam of electrons to scan a sample's surface, generating images based on the signals produced by the electron-sample interaction. infinitiaresearch.com SEM provides valuable information about surface morphology and composition with a large depth of field, making it excellent for visualizing complex, three-dimensional structures. afmworkshop.comresearchgate.net For studying the adsorption of this compound, a substrate would first be imaged in its bare state. After exposure to a solution containing the compound, the surface would be imaged again. SEM analysis would reveal changes in the surface texture and the formation of any aggregates or layers resulting from adsorption. researchgate.net

Atomic Force Microscopy (AFM) operates by scanning a sharp tip, attached to the end of a flexible cantilever, across the sample surface. researchgate.net A laser beam deflected off the cantilever measures its vertical movements, which are used to construct a precise three-dimensional topographic map of the surface. infinitiaresearch.com AFM offers superior vertical resolution compared to SEM and can operate in air or liquid, allowing for in-situ observation of adsorption processes in real-time. afmworkshop.commdpi.com By comparing AFM images of a surface before and after exposure to this compound, one can directly measure key parameters such as the thickness of the adsorbed layer and changes in surface roughness with sub-nanometer precision. researchgate.netmdpi.com

Table 2: Comparison of SEM and AFM for Adsorption Studies of this compound

| Feature | Scanning Electron Microscopy (SEM) | Atomic Force Microscopy (AFM) |

| Imaging Principle | Scans surface with a focused electron beam. infinitiaresearch.com | Scans a physical probe over the surface. researchgate.net |

| Environment | Requires high vacuum. afmworkshop.com | Can operate in vacuum, air, and liquid. afmworkshop.com |

| Resolution | High lateral resolution, excellent for topography. | Exceptional vertical (height) resolution (sub-nanometer). afmworkshop.com |

| Image Data | 2D projection of the surface. afmworkshop.com | Provides a true 3D topographical map. researchgate.net |

| Sample Preparation | Sample must be conductive or coated with a conductive layer. | Typically requires minimal sample preparation. mdpi.com |

| Primary Information | Surface morphology, texture, and elemental composition (with EDS). infinitiaresearch.com | 3D surface topography, roughness, and physical properties (e.g., adhesion, elasticity). researchgate.net |

| Application to Adsorption | Visualizes formation of layers or aggregates on the surface. researchgate.net | Quantifies layer thickness and changes in surface roughness; allows for real-time imaging in liquid. mdpi.com |

In a typical experiment to study the adsorption of this compound, a substrate (e.g., gold, silica, or a polymer) would be characterized by both SEM and AFM to establish a baseline. The substrate would then be incubated with a solution of the compound, rinsed, and re-analyzed. SEM would provide a broad overview of the surface coverage, while AFM would yield quantitative data on the nanoscale changes in morphology, confirming the presence and nature of the adsorbed layer. researchgate.net

Biomolecular Interactions and Supramolecular Chemistry of Sodium O Sulfonato L Tyrosine

Host-Guest Complexation with Macrocyclic Receptors

The field of supramolecular chemistry explores the noncovalent interactions between molecules. Sodium O-sulfonato-L-tyrosine serves as an interesting guest molecule for various synthetic macrocyclic hosts, which can recognize and bind specific features of the amino acid derivative.

Supramolecular Recognition by Sulfonatocalixarenes

Sulfonatocalixarenes are water-soluble macrocycles composed of phenolic units linked by methylene (B1212753) bridges, with sulfonate groups on the upper rim providing high aqueous solubility. nih.gov These hosts possess a defined, π-rich cavity capable of encapsulating guest molecules, making them ideal receptors for aromatic amino acids. nih.govresearchgate.net The recognition of amino acids by sulfonatocalixarenes is driven by a combination of electrostatic and solvophobic interactions. researchgate.net Specifically, studies on the complexation of p-sulfonatothiacalix acs.orgarene with aromatic amino acids have demonstrated this binding capability. rsc.org The primary interactions involve the inclusion of the guest's aromatic side chain into the hydrophobic cavity of the calixarene (B151959) and electrostatic interactions between the positively charged amino group of the guest and the negatively charged sulfonate groups of the host. researchgate.net

The binding affinity of these host-guest complexes depends on the nature of the amino acid residue and the size of the calixarene ring. For instance, larger calixarenes, such as those with six or eight phenolic units, can exhibit a "bigger better binder" phenomenon, showing increased affinities as they can mold to the surface of the guest and accommodate multiple residues. nih.gov

Table 1: Association Constants for the Complexation of a Calix biosyn.comarene Derivative with Various Amino Acids This interactive table provides data on the binding affinity between a calix biosyn.comarene functionalized with sulfonate and carboxylate groups and several amino acids, illustrating the receptor's binding preferences.

| Amino Acid Guest | Association Constant (K_a, M⁻¹) |

|---|---|

| Aspartic Acid | 4.1 x 10³ |

| Arginine | 3.6 x 10³ |

| Tryptophan | 2.5 x 10³ |

Data sourced from ResearchGate. researchgate.net

Mechanistic Insights into Noncovalent Interactions in Host-Guest Systems

The formation of a stable complex between a host like a sulfonatocalixarene and a guest like O-sulfonato-L-tyrosine is governed by a variety of noncovalent forces. The primary driving force for complexation in aqueous solution is often the hydrophobic effect, where the aromatic portion of the tyrosine derivative is expelled from the aqueous bulk phase and encapsulated within the less polar cavity of the calixarene. nih.gov

This inclusion is further stabilized by several specific interactions:

Electrostatic Interactions: There are strong attractive forces between the anionic sulfonate groups on the calixarene's rim and cationic groups on the guest molecule, such as the ammonium (B1175870) group (-NH3+) of the amino acid backbone. researchgate.net In the case of this compound, repulsive forces between the host's and guest's sulfonate groups might also influence the geometry of the complex.

Hydrogen Bonding: Hydrogen bonds can form between the functional groups on the host and guest, such as between the calixarene's sulfonate or hydroxyl groups and the guest's carboxylate and amino groups. researchgate.net

CH-π and π-π Interactions: The interaction between the aliphatic protons of the guest and the aromatic walls of the host (CH-π), as well as stacking between aromatic rings (π-π), can contribute to the stability of the complex. researchgate.net

Thermodynamic studies, often performed using isothermal titration calorimetry, reveal that this complexation is typically an entropy-driven process. The release of highly ordered water molecules from the surfaces of the host and guest upon complexation leads to a large positive entropy change, which compensates for what can be a slightly unfavorable enthalpy change. nankai.edu.cn

Interactions with Peptides and Proteins

Tyrosine O-sulfation is a crucial post-translational modification (PTM) that occurs in the trans-Golgi network and is exclusive to secreted and transmembrane proteins. nih.govoup.combiorxiv.org This modification, which adds a highly charged sulfate (B86663) group to a tyrosine residue, can dramatically alter a protein's structure and function, primarily by creating or enhancing binding sites for protein-protein interactions. biorxiv.orgacs.org

Influence of O-Sulfonation on Protein-Protein Recognition and Function

The addition of a sulfonate group to a tyrosine residue (creating sulfotyrosine, sTyr) profoundly impacts protein-protein interactions by introducing a strong negative charge and increasing the size of the side chain. biorxiv.org This modification is a key determinant of interaction specificity and can significantly increase binding affinity. biorxiv.org The mechanism often involves the formation of charge-charge interactions, or salt bridges, between the negatively charged sulfate and positively charged residues like arginine or lysine (B10760008) on a partner protein. nih.gov

This enhancement is critical in numerous biological systems:

Chemokine Signaling: Sulfation of tyrosine residues on chemokine receptors, such as CCR5 and CCR2, is essential for high-affinity binding to their chemokine ligands and for mediating leukocyte trafficking. nih.govacs.org

Blood Coagulation: The interaction between the anticoagulant protein hirudin and the enzyme thrombin is a classic example. Sulfation of Tyr63 in hirudin increases its binding affinity for thrombin by approximately 10-fold. google.com

Viral Entry: The HIV-1 envelope protein gp120 binds to the sulfated N-terminus of the CCR5 receptor, an interaction that is critical for the virus's entry into host cells. acs.orgfrontiersin.org

Antibody-Antigen Binding: Tyrosine sulfation in the complementarity-determining regions (CDRs) of certain antibodies can dramatically increase their affinity and neutralization potency for their target antigens. acs.orgnih.gov For some anti-HIV-1 antibodies, this modification can enhance affinity by 4- to 500-fold. nih.gov

Table 2: Impact of Tyrosine Sulfation on Protein Binding Affinity This interactive table showcases examples where the post-translational sulfation of tyrosine residues leads to a quantifiable increase in the binding affinity between interacting proteins.

| Sulfated Protein/Peptide | Binding Partner | Fold Increase in Affinity Upon Sulfation | Biological Context |

|---|---|---|---|

| Hirudin (at Tyr63) | α-Thrombin | ~10x | Blood Coagulation google.com |

| Anti-HIV-1 Antibodies (e.g., PG16, 412d) | gp120 (HIV-1 envelope protein) | 4x to 500x | Viral Neutralization nih.gov |

| Anti-Interleukin-4 (IL-4) Antibody | IL-4 | ~2x | Immune Regulation nih.gov |

| CCR3 Receptor Peptide | Eotaxin-1 (Chemokine) | ~30x | Inflammatory Response |

Data sourced from Molecules, Google Patents. nih.govgoogle.com

Binding Affinity and Specificity Studies with Serum Albumins

Serum albumins, such as human serum albumin (HSA) and bovine serum albumin (BSA), are the most abundant proteins in blood plasma and are known to bind a wide variety of endogenous and exogenous ligands. Their interaction with sulfonated molecules is of significant interest. Studies using electrospray ionization mass spectrometry have investigated the complexation of p-sulfonato-calix[n]arenes with different serum albumin proteins. rsc.org These studies reveal that the proteins have varying capacities to interact with the sulfonated macrocycles, with differences in the number of bound ligands and the observed association constants. rsc.org

For example, the binding of p-sulfonato-calix acs.orgarene to various serum albumins showed species-dependent differences in stoichiometry and affinity. rsc.org The binding of another sulfonated molecule, nickel(II) tetrasulfonated phthalocyanine, to HSA was found to be a mainly entropy-driven process where hydrophobic forces played a major role. researchgate.net While direct studies on free this compound are less common, the behavior of these related sulfonated aromatic compounds suggests that an interaction with serum albumin would likely be governed by a combination of electrostatic interactions with basic patches on the protein surface and hydrophobic interactions involving the tyrosine phenyl ring. rsc.orgresearchgate.net

Table 3: Association Constants for p-Sulfonato-calix acs.orgarene Binding to Serum Albumins This interactive table displays the binding affinities of p-sulfonato-calix acs.orgarene with serum albumins from different species, highlighting the specificity of these supramolecular interactions.

| Serum Albumin Source | Association Constant (K_a, M⁻¹) |

|---|---|

| Human (HSA) | 1.14 x 10⁶ |

| Porcine (PSA) | 0.03 x 10⁶ |

| Bovine (BSA) | 0.11 x 10⁶ |

Data sourced from RSC Books. rsc.org

Role in Bioconjugation Reactions and Peptide Conjugate Design

The unique recognition properties imparted by sulfotyrosine make it a valuable component in the design of synthetic peptides and protein conjugates. The ability to chemically synthesize peptides containing sulfotyrosine at specific positions allows researchers to create powerful tools for studying and modulating biological processes. biosyn.com

Standard solid-phase peptide synthesis (SPPS) can be challenging due to the acid-lability of the sulfate ester. researchgate.net To overcome this, strategies have been developed, such as using an Fmoc-protected fluorosulfated tyrosine residue during synthesis. researchgate.net The more stable fluorosulfate (B1228806) group can withstand the synthesis conditions and is subsequently converted to the desired sulfotyrosine in a post-synthetic step. researchgate.net

These synthetic sulfopeptides and conjugates have several key applications:

Probing Protein Interactions: Homogeneously sulfated peptides are used as model systems to dissect the specific contribution of sulfation at each potential site within a protein, which is difficult to do with naturally heterogeneous samples. nih.govacs.org

Developing Therapeutic Agents: Many peptides with therapeutic potential, such as anticoagulants and receptor antagonists, contain sulfotyrosine. researchgate.net Synthetic access allows for the optimization of these molecules.

Creating High-Affinity Binders: By incorporating sulfotyrosine, peptide conjugates can be designed to mimic natural ligands and bind with high affinity and specificity to targets like chemokine receptors or enzymes. biosyn.com This is a key strategy in drug discovery and in the development of diagnostic probes.

Chiral Recognition in Supramolecular Assemblies

Chiral recognition, the ability of a chiral molecule to interact differently with the two enantiomers of another chiral compound, is a fundamental process in supramolecular chemistry and biology. While extensive research exists on the chiral recognition of L-tyrosine and its derivatives, specific studies focusing on this compound in supramolecular assemblies are less common. However, by examining the principles governing the recognition of L-tyrosine and the influence of sulfonate and phosphate (B84403) groups in similar systems, the potential role of this compound in chiral recognition can be understood.

The introduction of the O-sulfonato group to the L-tyrosine structure is expected to significantly modulate its interaction capabilities within a supramolecular context. This modification introduces a permanent negative charge and a potent hydrogen bond acceptor, adding strong electrostatic interactions to the recognition motifs already present in the parent amino acid, such as π-π stacking, hydrogen bonding from the ammonium and carboxyl groups, and steric effects.

Research on analogous systems, such as O-phospho-L-tyrosine, which also features a negatively charged functional group at the phenolic position, has highlighted the importance of these electrostatic interactions in molecular recognition. nih.govsigmaaldrich.com Synthetic receptors designed to bind phosphorylated molecules often utilize positively charged moieties to form strong salt bridges, a principle that is directly applicable to the recognition of a sulfated guest. nih.gov

Furthermore, studies involving chiral hosts like crown ethers and cyclodextrins demonstrate the established mechanisms for recognizing amino acid enantiomers. For instance, chiral crown ethers, such as (18-crown-6)-tetracarboxylic acid (18C6TA), have been shown to form distinct hydrogen bonding networks with L- and D-tyrosine enantiomers. d-nb.infonih.govresearchgate.net The complex with L-tyrosine often involves a bipodal structure with two NH···O interactions with the ether oxygens, supplemented by hydrogen bonds to the host's carboxylic acid groups. d-nb.infonih.gov In contrast, the D-tyrosine enantiomer may adopt a more flexible, tripodal arrangement with three NH···O interactions. d-nb.infonih.gov This difference in the geometry and energy of the diastereomeric complexes is the basis for enantioselective recognition. d-nb.inforesearchgate.net

Pillar[n]arenes modified with chiral units, such as L-Boc-tyrosine methoxyester, have also been employed as chiral solvating agents for the recognition of enantiomers like mandelic acid. researchgate.netrsc.org These systems rely on a combination of host-guest interactions within the pillararene cavity and specific interactions, like hydrogen bonding, with the chiral amino acid residues appended to the host's framework. rsc.org The complexation constants for such a system with the enantiomers of mandelic acid revealed a clear enantioselectivity. researchgate.net

The table below summarizes research findings on the chiral recognition of the parent amino acid, L-tyrosine, by various supramolecular systems, illustrating the types of interactions and the degree of selectivity achieved. The principles demonstrated here are foundational for understanding how a modified structure like this compound would engage in similar chiral recognition events, with the added influence of its potent sulfonate group.

| Chiral Selector (Host) | Guest Molecule | Key Interactions | Observed Selectivity/Finding | Reference |

|---|---|---|---|---|

| (-)-(18-crown-6)-tetracarboxylic acid (18C6TA) | L-Tyrosine vs. D-Tyrosine | Hydrogen bonding (tripodal vs. bipodal), Electrostatic interactions | Demonstrated stronger interaction and higher complex stability with the L-enantiomer compared to the D-enantiomer. | d-nb.inforesearchgate.net |

| Tyrosine-modified Pillar d-nb.infoarenes | α-Aromatic Amine Enantiomers | Host-guest inclusion, Hydrogen bonding, π-π stacking | Acted as effective chiral solvating agents, showing excellent discrimination for α-naphthylethylamine and α-phenylethylamine enantiomers in 1H NMR. | researchgate.net |

| N-acetyl-L-cysteine capped Silver Nanoparticles | L-Tyrosine vs. D-Tyrosine | Supramolecular assembly, Resonance scattering | The nanosensor showed a selective response, causing a decreased resonance scattering signal only in the presence of L-tyrosine. | nih.gov |

| Bis-aminosaccharides (Chitosan-Galactosamine) Composite | L-Tyrosine vs. D-Tyrosine | Hydrogen bonding, Steric hindrance | The modified electrode exhibited different electrochemical responses for L- and D-tyrosine, enabling chiral recognition. | sci-hub.se |

| Iodinated L-tyrosines with Cu(II) | D/L-Amino Acids | Metal coordination, Steric effects | Used as a chiral reference in mass spectrometry to achieve chiral discrimination of various amino acids. Discrimination ability increased with the number of iodine atoms. | nih.gov |

Theoretical and Computational Chemistry of Sodium O Sulfonato L Tyrosine

Quantum Chemical Modeling of Electronic Structure and Reactivity

Quantum chemical modeling is a powerful tool for elucidating the electronic structure and inherent reactivity of Sodium O-sulfonato-L-tyrosine. Methods like Density Functional Theory (DFT) are employed to calculate a variety of molecular properties that dictate how the molecule interacts with its environment. nih.gov

The electronic structure is fundamentally influenced by the presence of the O-sulfonato group (-OSO₃⁻), which imparts a significant negative charge. nih.gov This charge is delocalized across the sulfur and oxygen atoms, creating a region of high electrostatic potential. Quantum chemical calculations can precisely map this potential, identifying the sulfonato group as a primary site for electrostatic interactions.

Key aspects of the electronic structure analysis include:

Atomic Charges: Calculation of partial charges on each atom reveals the charge distribution across the molecule. The oxygen atoms of the sulfonato group, the carboxyl group, and the nitrogen of the amino group are key sites of charge concentration.

Electrostatic Potential Surface (EPS): An EPS map visually represents the charge distribution. For this compound, this map would show a strongly negative potential around the sulfonato and carboxylate groups, indicating their propensity to interact with cations like the sodium ion (Na⁺) or positively charged regions of other molecules.

Frontier Molecular Orbitals (FMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting reactivity. The energy gap between HOMO and LUMO provides a measure of the molecule's chemical stability and reactivity. The sulfonato group significantly influences the energy and localization of these orbitals.

These quantum chemical descriptors are instrumental in understanding the molecule's reactivity, such as its role in protein-protein interactions where the sulfated tyrosine can act as a recognition motif. nih.gov

Table 1: Representative Quantum Chemical Descriptors for this compound (Illustrative) This table illustrates the types of data generated from quantum chemical calculations. Actual values would be obtained from specific DFT computations (e.g., at the B3LYP/6-31G* level of theory).

| Descriptor | Significance | Predicted Characteristic for this compound |

|---|---|---|

| HOMO Energy | Energy of the highest occupied molecular orbital; relates to the ability to donate electrons. | Localized primarily on the phenyl ring and sulfonato group. |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital; relates to the ability to accept electrons. | Generally distributed over the molecule's backbone. |

| HOMO-LUMO Gap | Indicator of chemical reactivity and kinetic stability. | A moderate gap, suggesting higher stability than unmodified tyrosine but still reactive. |

| Mulliken Atomic Charge on Sulfonato Oxygen atoms | Quantifies the partial charge on atoms. | Highly negative, indicating strong potential for hydrogen bonding and electrostatic interactions. |

| Dipole Moment | Measure of the overall polarity of the molecule. | High, due to the charged sulfonato, amino, and carboxyl groups. |

Molecular Dynamics Simulations for Conformational Analysis and Solvent Effects

Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. jinr.ruoncotarget.com For this compound, MD simulations provide critical insights into its conformational flexibility and its interactions with the surrounding solvent, typically water.

The simulations model the molecule's dynamic behavior by solving Newton's equations of motion for a system of atoms, allowing researchers to observe how the molecule folds, rotates, and vibrates. nih.gov A key area of investigation is the conformational landscape, which describes the various shapes the molecule can adopt. The flexibility of the L-tyrosine backbone combined with the rotational freedom of the C-O-S linkage in the sulfonato group allows for a wide range of conformations.

MD simulations are particularly valuable for understanding solvent effects:

Hydration Shell: In an aqueous environment, water molecules form structured layers, or hydration shells, around the charged parts of this compound. The negatively charged sulfonato and carboxylate groups and the positively charged amino group strongly organize nearby water molecules.

Conformational Stability: The presence and behavior of water molecules influence which conformations of the molecule are most stable. Hydrogen bonding between the solvent and the solute plays a crucial role in stabilizing certain orientations. oncotarget.com

Ion Pairing: Simulations can model the dynamic interaction between the sodium ion (Na⁺) and the negatively charged sulfonato group, providing information on the stability and nature of the ion pair in solution.

Analysis of MD trajectories can yield important structural and dynamic data. The Root-Mean-Square Deviation (RMSD) of atomic positions is often calculated to assess the structural stability of the molecule over the simulation time. oncotarget.com

Table 2: Typical Parameters for an MD Simulation of this compound in Water (Illustrative) This table outlines a typical setup for an MD simulation study.

| Parameter | Example Value/Setting | Purpose |

|---|---|---|

| Force Field | CHARMM, AMBER | A set of parameters used to define the potential energy of the system's particles. |

| Solvent Model | Explicit (e.g., TIP3P water) | Models individual solvent molecules to accurately capture solvent effects. |

| Simulation Time | 100 - 1000 nanoseconds (ns) | The duration of the simulation, which must be long enough to sample relevant conformational changes. oncotarget.com |

| Temperature & Pressure | 300 K, 1 bar | Controlled to mimic physiological or standard experimental conditions. |

| Analysis Metrics | RMSD, Radial Distribution Function (RDF) | To measure structural stability and analyze the structure of the hydration shell. jinr.ruresearchgate.net |

Computational Approaches to Host-Guest Binding and Intermolecular Forces

Computational methods are essential for studying how this compound (the "guest") binds to various "host" molecules, such as synthetic receptors or protein binding pockets. These studies are central to understanding molecular recognition processes. sci-hub.seacs.org

The binding is governed by a combination of non-covalent intermolecular forces:

Electrostatic Interactions: These are paramount due to the charged nature of the molecule. The negatively charged sulfonate group is a key recognition element, forming strong interactions with positively charged hosts or metal ions. nih.gov

Hydrogen Bonding: The sulfonato, carboxyl, and amino groups can all act as hydrogen bond donors or acceptors.

Hydrophobic and π-π Interactions: The aromatic phenyl ring of the tyrosine moiety can participate in hydrophobic interactions by binding within a nonpolar cavity of a host. It can also engage in π-π stacking with other aromatic systems. mdpi.comnih.gov

Computational techniques like molecular docking and free energy calculations are used to predict the binding mode and affinity. Docking algorithms predict the preferred orientation of the guest within the host's binding site. Subsequently, more rigorous methods, such as free energy perturbation (FEP) or thermodynamic integration (TI), often combined with MD simulations, can provide quantitative estimates of the binding free energy (ΔG), which is related to the binding constant (Kₐ). acs.org

Studies on similar systems, such as the binding of sulfated peptides or aromatic amino acids to hosts like calixarenes and cucurbiturils, provide a framework for understanding the potential interactions of this compound. For example, p-sulfonatocalixarenes are known to have a strong affinity for positively charged groups, but could also interact with the aromatic portion of the tyrosine. sci-hub.se

Table 3: Illustrative Binding Affinities of Tyrosine Derivatives with Host Molecules from Computational and Experimental Studies This table presents examples of binding data for related systems to illustrate the type of information gained from host-guest chemistry studies. The binding of this compound would be influenced by its unique combination of charged and aromatic features.

| Guest Molecule | Host Molecule | Binding Constant (Kₐ, M⁻¹) | Primary Driving Forces | Reference |

|---|---|---|---|---|

| L-Tyrosine | Cucurbit nih.govuril (CB7) | ~10³ - 10⁴ | Hydrophobic, Ion-Dipole | mdpi.com |

| L-Tyrosine | Q8·MV Complex | ~2 x 10³ | Electrostatic, Hydrophobic | nih.gov |

| Trimethyllysine | p-Sulfonatocalix nih.govarene | 1.1 x 10⁴ | Electrostatic, Cation-π | sci-hub.se |

| Tyrosine-containing peptide | Pseudopeptidic Cage | K_d > 1/K_sv | Hydrophobic inclusion | acs.org |

Advanced Research Applications and Therapeutic Development of O Sulfonated L Tyrosine Derivatives

Design and Synthesis of Peptide-Based Therapeutics

The incorporation of O-sulfonated L-tyrosine into peptide sequences is a key strategy in modern medicinal chemistry to enhance the therapeutic potential of peptide-based drugs. This modification can significantly influence a peptide's bioavailability, bioactivity, and targeting capabilities.

Engineering Modified Peptides with Enhanced Bioavailability and Bioactivity

A primary challenge in the development of peptide therapeutics is their typically poor oral bioavailability and susceptibility to enzymatic degradation. The introduction of a sulfonate group on a tyrosine residue can address these limitations. Tyrosine sulfation is a post-translational modification that can modulate protein-protein interactions and is crucial for the biological activity of several peptide hormones. researchgate.netsigmaaldrich-jp.com

The bioactivity of peptides is often dependent on specific interactions with their biological targets. Tyrosine sulfation can enhance the binding affinity of peptides to their receptors. nih.govbiorxiv.org For example, the sulfated form of the peptide hormone cholecystokinin (B1591339) (CCK) binds to its receptor with up to 1000-fold greater affinity than its non-sulfated counterpart. nih.govbiorxiv.org This enhanced binding translates to a more potent biological response at lower concentrations.

| Peptide Attribute | Effect of O-Sulfonation | Mechanism | Reference |

| Aqueous Solubility | Increased | Introduction of a highly polar and charged sulfonate group. | sigmaaldrich-jp.com |

| Proteolytic Resistance | Increased | Steric hindrance of protease access to peptide backbone. | mdpi.com |

| Receptor Binding Affinity | Increased | Enhanced electrostatic interactions with target receptors. | nih.govbiorxiv.org |

| Overall Bioavailability | Enhanced | Combination of increased solubility and enzymatic stability. | hilarispublisher.comnih.govmdpi.comresearchgate.net |

Development of Targeted Drug Delivery Systems and Enzyme Inhibitors

The specific recognition of sulfated tyrosine residues by certain proteins provides a powerful tool for the development of targeted drug delivery systems. By incorporating O-sulfonated L-tyrosine into a therapeutic peptide or a drug-carrying nanoparticle, it is possible to direct the therapeutic agent to specific cells or tissues that express sulfotyrosine-binding proteins or receptors. For instance, chondroitin (B13769445) sulfate (B86663), a glycosaminoglycan containing sulfated residues, has been utilized in drug delivery systems to target the CD44 receptor, which is overexpressed in some cancer cells. frontiersin.orgacs.org This targeting strategy can increase the local concentration of the drug at the desired site of action, thereby enhancing efficacy and reducing off-target side effects.

Furthermore, O-sulfonated L-tyrosine derivatives have been instrumental in the design of potent and specific enzyme inhibitors. Tyrosine sulfation is a key post-translational modification that mediates numerous protein-protein interactions. nih.gov By synthesizing peptide analogues containing stable sulfonate groups that mimic the native sulfotyrosine, researchers can create effective inhibitors of enzymes whose function depends on binding to sulfated tyrosines. For example, sulfated peptides have been developed as inhibitors of thrombin, a key enzyme in the blood coagulation cascade. nih.gov These synthetic sulfopeptides effectively mimic the binding of natural sulfated inhibitors, demonstrating the potential of this approach in developing novel anticoagulant therapies. nih.gov The design of such inhibitors often involves computational modeling and structural studies to optimize the peptide sequence and the presentation of the sulfonate group for maximal inhibitory activity. cdnsciencepub.com

Development of Diagnostic Tools and Imaging Agents

The unique structural and chemical features of O-sulfonated L-tyrosine derivatives are being exploited for the development of advanced diagnostic tools and imaging agents, enabling more sensitive and specific detection of diseases.

Modified Peptides as Specific Biomarkers for Disease Detection

The presence of sulfated tyrosine in proteins can be indicative of certain physiological or pathological states. Consequently, detecting peptides containing O-sulfonated L-tyrosine can serve as a biomarker for disease diagnosis and monitoring. google.com Research has shown that circulating levels of O-sulfotyrosine are elevated in patients with chronic kidney disease (CKD), suggesting its potential as a biomarker for impaired renal function. hmdb.canih.govspandidos-publications.com

To detect these sulfated biomarkers, highly specific antibodies that recognize sulfotyrosine residues have been developed. google.commdpi.com These antibodies can be employed in various immunoassays, such as ELISA or Western blotting, to quantify the levels of sulfated proteins or peptides in biological samples like blood or urine. The ability to specifically detect sulfotyrosine, and distinguish it from other modifications like phosphotyrosine, is crucial for the development of accurate diagnostic tests. google.com

| Disease | Biomarker | Detection Method | Reference |

| Chronic Kidney Disease (CKD) | Elevated plasma O-sulfotyrosine | HPLC-MS/MS | nih.govspandidos-publications.com |

| Various Pathological States | Sulfated proteins/peptides | Immunoassays using sulfotyrosine-specific antibodies | google.commdpi.com |

Application of Functionalized Tyrosine Derivatives in Radiotracer Development for Positron Emission Tomography (PET) Imaging

Functionalized derivatives of tyrosine, particularly those labeled with positron-emitting radionuclides, have become important tools in medical imaging. O-(2-[18F]fluoroethyl)-L-tyrosine ([18F]FET), a radiolabeled analogue of tyrosine, is a well-established tracer for positron emission tomography (PET) imaging of brain tumors. nih.govnih.gov

Tumor cells often exhibit increased amino acid transport to support their high proliferation rate. [18F]FET is transported into tumor cells by amino acid transporters, leading to its accumulation in cancerous tissue. This allows for the non-invasive visualization of tumors, assessment of their extent, and monitoring of treatment response. nih.govnih.gov The use of [18F]FET PET imaging has been shown to provide valuable diagnostic information, often superior to conventional MRI, for the detection of malignant progression in low-grade gliomas. nih.gov The development of such radiotracers is a prime example of how modifying the tyrosine structure can lead to powerful clinical diagnostic agents.

Novel Biomolecule Design and Functional Materials

The versatility of the tyrosine scaffold, combined with the unique properties of the sulfonate group, opens up avenues for the design of novel biomolecules and functional materials with tailored properties and applications.